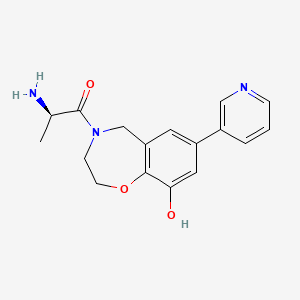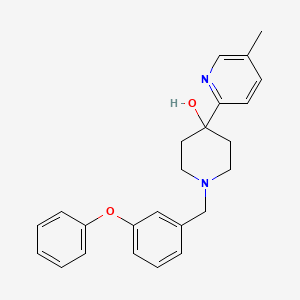
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDU is a potent inhibitor of plant growth and has been used to study the physiological and biochemical effects of plant growth regulators.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea leads to a depletion of pyrimidine nucleotides, resulting in a cessation of cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of plant roots and shoots, reduces chlorophyll content, and alters the expression of genes involved in plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea also affects the metabolism of carbohydrates and amino acids in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is its potency as a plant growth inhibitor, making it a useful tool for studying plant growth and development. However, N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also toxic to animals and humans, and caution must be taken when handling the compound. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
For N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea research include the development of analogs with improved potency and selectivity, as well as potential applications in weed control and disease treatment.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is synthesized by reacting 5-chloro-2-pyridinylamine with 2,4-dimethoxyphenyl isocyanate in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea as a white crystalline solid with a melting point of 169-171°C.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been widely used in scientific research to investigate the physiological and biochemical effects of plant growth regulators. It has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has also been used to study the effects of plant hormones such as auxins and cytokinins on plant growth and development.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-11(12(7-10)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJXLKAGLVNDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![4-benzyl-5-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5305168.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)

![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)